molecular formula C25H20F2N4O2S B2860916 N-(4-fluorobenzyl)-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1115403-58-1

N-(4-fluorobenzyl)-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No. B2860916
CAS RN: 1115403-58-1
M. Wt: 478.52
InChI Key: XQNWRSMSXCPJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organic molecule with multiple functional groups, including a benzyl group, a fluorobenzyl group, an amino group, and an imidazole ring. These functional groups could potentially give the compound various chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes several different types of bonds and functional groups. These include carbon-nitrogen bonds, carbon-sulfur bonds, and aromatic rings. The presence of fluorine atoms could also influence the compound’s properties, as fluorine is highly electronegative .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of fluorine atoms could make the compound more electronegative, potentially affecting its solubility and reactivity .

Scientific Research Applications

Synthesis and Antiviral Activity

Imidazo[1,5-a]-1,3,5-triazine derivatives, which are structurally related to N-(4-fluorobenzyl)-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, have been synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses. The simultaneous presence of the benzyl and thio structural units was found to be indispensable for any selective biological activity, with some compounds specifically inhibitory to certain viruses at concentrations significantly lower than their cytotoxic concentrations (Golankiewicz et al., 1995).

Fluorescent Sensors for Metal Ions

Benzimidazole/benzothiazole-based azomethines, structurally similar to the chemical , were synthesized and showed large Stokes shifts and emission spectral changes upon co-ordination with specific metal ions, indicating their capability of detecting analytes like Al3+ and Zn2+. This suggests potential applications in metal ion sensing and environmental monitoring (Suman et al., 2019).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, which include structural elements akin to this compound, have been designed and synthesized for antituberculosis activity. Among these compounds, specific derivatives showed significant in vitro activity against Mycobacterium tuberculosis, suggesting potential use in developing antituberculosis drugs (Jeankumar et al., 2013).

Inhibitory Activity against α-Glucosidase and Antimicrobial Properties

A series of benzimidazole derivatives containing structural similarities were synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings suggest potential applications in managing diabetes and treating infections (Menteşe et al., 2015).

Potential Anticancer Properties

Fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, structurally related to the compound , have been synthesized and found to be potently cytotoxic in vitro in certain human cancer cell lines, indicating potential applications in cancer therapy (Hutchinson et al., 2001).

Anticonvulsant Activity

Compounds structurally related to this compound have been evaluated for their anticonvulsant activity, indicating potential therapeutic applications in treating seizure disorders (Khalifa et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Without this information, it’s impossible to predict the compound’s mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties and evaluate its safety and efficacy .

properties

IUPAC Name

3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O2S/c26-19-10-8-17(9-11-19)15-29-24(33)18-4-3-5-20(14-18)31-13-12-28-25(31)34-16-23(32)30-22-7-2-1-6-21(22)27/h1-14H,15-16H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNWRSMSXCPJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.